molecular formula C9H8BrClO3 B2919729 Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate CAS No. 2567489-00-1

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2919729
CAS No.: 2567489-00-1
M. Wt: 279.51
InChI Key: IONCLNPDYMCKNA-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is an organic compound with a complex structure, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-chloro-4-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-bromo-4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCLNPDYMCKNA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=C(C=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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